molecular formula C5H3BrINO B063393 5-Bromo-2-iodopyridin-3-ol CAS No. 188057-49-0

5-Bromo-2-iodopyridin-3-ol

Cat. No. B063393
Key on ui cas rn: 188057-49-0
M. Wt: 299.89 g/mol
InChI Key: TYKCQFLONIEXBQ-UHFFFAOYSA-N
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Patent
US07928140B2

Procedure details

A 500 mL, one neck round bottom flask was charged with 5-bromopyridin-3-ol (10.00 g, 57.5 mmol), 80 mL water and a stirbar. The slurry was treated with sodium carbonate monohydrate crystals (4.80 ml, 115 mmol), and the flask was swept with Ar. After 15 minutes, the slurry was gently heated with a heat gun until the solution became homogenous. The solution was stirred for an additional 15 minutes, and iodine (mallinckrodt) (14.6 g, 57.5 mmol) was added. The reaction was stirred under Ar overnight in a dark hood. The slurry was then carefully treated with 2 N HCl until a pH of 2.5 was observed. The slurry was filtered, and the collected solids were washed with water (2×50 mL). The solids were dried under a stream of nitrogen for 3 h, dissolved in 100 mL hot MeOH, filtered hot, and allowed to cool over 96 h. The crystals that had formed over this time were collected using a pressure filter equipped with a 0.22 μm PTFE membrane. The solids were washed with MeOH (2×25 mL), and DCM (3×30 mL). The solids were dried under a stream of nitrogen for 2 h, and then at 60° C. and <1 mm Hg for 30 minutes to afford 5-bromo-2-iodopyridin-3-ol (7.9197 g, 45.9% yield). 1H NMR (400 MHz, THF) δ ppm 7.20 (dd, J=2.10, 0.44 Hz, 1H) 7.98 (dd, J=2.10, 0.44 Hz, 1H) 9.78 (s, 1H). 13C NMR (101 MHz, THF) δ ppm 109.16 (s, 1 C) 120.77 (s, 1 C) 124.01 (s, 1 C) 143.16 (s, 1 C) 155.87 (s, 1 C). HPLC-MS: retention time=1.69 min (98.6%@215 nm; 95.4% @254 nm; m/z=299.8, calculated for C5H3I79BrNO+H+=299.8; m/z=301.8, calculated for C5H3I81BrNO+H+=301.8).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
sodium carbonate monohydrate
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.O.C(=O)([O-])[O-].[Na+].[Na+].[I:16]I.Cl>O>[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[C:5]([I:16])=[N:6][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
sodium carbonate monohydrate
Quantity
4.8 mL
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
14.6 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the slurry was gently heated with a heat gun until the solution
STIRRING
Type
STIRRING
Details
The reaction was stirred under Ar overnight in a dark hood
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the collected solids were washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried under a stream of nitrogen for 3 h
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 mL hot MeOH
FILTRATION
Type
FILTRATION
Details
filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
to cool over 96 h
Duration
96 h
CUSTOM
Type
CUSTOM
Details
The crystals that had formed over this time
CUSTOM
Type
CUSTOM
Details
were collected
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
equipped with a 0.22 μm PTFE membrane
WASH
Type
WASH
Details
The solids were washed with MeOH (2×25 mL), and DCM (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried under a stream of nitrogen for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9197 g
YIELD: PERCENTYIELD 45.9%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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